2-Fluoro-3-(trifluoromethyl)benzaldehyde
Overview
Description
2-Fluoro-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F4O. It is a clear, slightly yellow liquid with a molecular weight of 192.11 g/mol . This compound is notable for its use in various chemical syntheses and research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that this compound has been used in the synthesis of curcumin analogs , which suggests it may interact with targets similar to those of curcumin.
Mode of Action
Based on its use in the synthesis of curcumin analogs , it can be inferred that it may interact with its targets in a manner similar to curcumin. Curcumin is known to interact with a variety of molecular targets involved in inflammation, cell cycle regulation, apoptosis, and oxidative stress .
Biochemical Pathways
Given its use in the synthesis of curcumin analogs , it may affect similar pathways as curcumin, such as the NF-kB pathway, which plays a crucial role in inflammation and cancer .
Result of Action
Based on its use in the synthesis of curcumin analogs , it may exhibit similar effects as curcumin, which include anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(trifluoromethyl)benzaldehyde typically involves the fluorination of 3-(trifluoromethyl)benzaldehyde. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-Fluoro-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-Fluoro-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-(trifluoromethyl)benzaldehyde is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- 3-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
- 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Uniqueness: 2-Fluoro-3-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the benzaldehyde ring. This arrangement imparts distinct electronic and steric properties, making it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-fluoro-3-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMZVNQKVMTCSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333759 | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112641-20-0 | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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